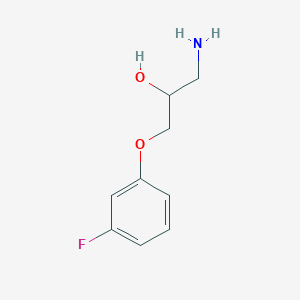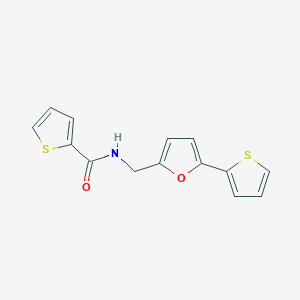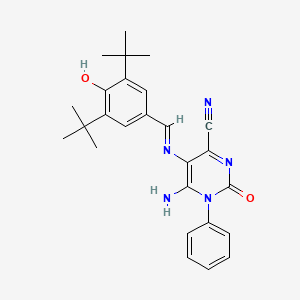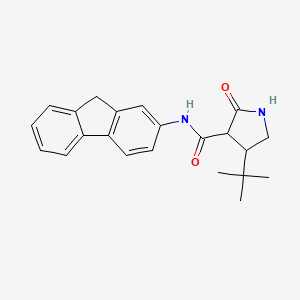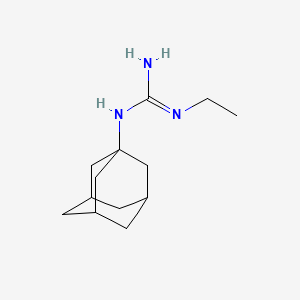
1-(1-Adamantyl)-3-ethyl-guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-ethyl-guanidine is a compound that features an adamantane core structure, which is known for its unique three-dimensional diamond-like framework. This structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-3-ethyl-guanidine typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl groups followed by the introduction of the guanidine moiety. This can be achieved through a series of steps involving halogenation, nucleophilic substitution, and subsequent guanidination reactions.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of catalytic processes to ensure high yield and purity. For example, the use of trifluoromethanesulfonic acid as a catalyst can facilitate the autoacylation of 1-adamantylacetic acid to produce sterically hindered derivatives . These methods are scalable and can be adapted for the production of various adamantane-based compounds.
化学反应分析
Types of Reactions
1-(1-Adamantyl)-3-ethyl-guanidine can undergo several types of chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the guanidine moiety or other functional groups attached to the adamantane core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents onto the adamantane framework.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated adamantane derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone or adamantanol derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds.
科学研究应用
1-(1-Adamantyl)-3-ethyl-guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and unique structure make it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties
Industry: The compound can be used in the development of high-performance polymers and nanomaterials due to its rigid and stable structure.
作用机制
The mechanism of action of 1-(1-Adamantyl)-3-ethyl-guanidine involves its interaction with specific molecular targets. The adamantane core can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The guanidine moiety can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar adamantane structure.
Uniqueness
1-(1-Adamantyl)-3-ethyl-guanidine is unique due to the presence of both the adamantane core and the guanidine moiety. This combination can provide enhanced stability and specific biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(1-adamantyl)-2-ethylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFQSVFIIHEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
803619-71-8 |
Source


|
| Record name | 3-(adamantan-1-yl)-1-ethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)
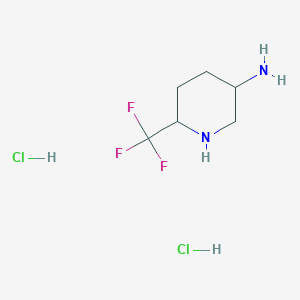
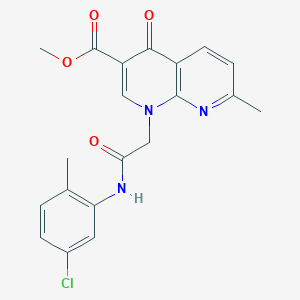
![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)
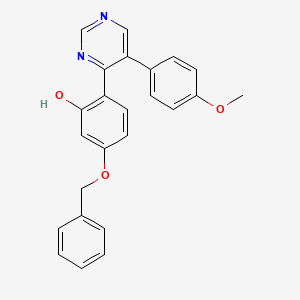
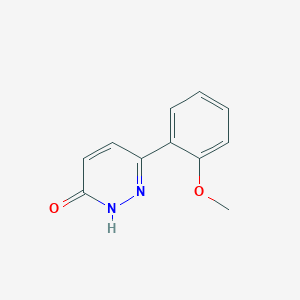
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
